molecular formula C8H7NO2 B1312819 2-Hydroxy-4-methoxybenzonitrile CAS No. 39835-11-5

2-Hydroxy-4-methoxybenzonitrile

Cat. No. B1312819
CAS RN: 39835-11-5
M. Wt: 149.15 g/mol
InChI Key: FDRYADKKCJHYJU-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methoxybenzonitrile is a chemical compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 2-Hydroxy-4-methoxybenzonitrile involves oxidative diazotization of the readily installed 2-hydroxy-4-methoxy-5-amino-benzyl (Hmab) to give 2-hydroxy-4-methoxy-5-diazonium-benzyl (Hmdab) by combining soamyl nitrite (IAN)/HBF 4, and reductive elimination of Hmdab to give the desired Hmb by 1,2-ethanedithiol (EDT) .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-4-methoxybenzonitrile is represented by the SMILES string COc1ccc(C#N)c(O)c1 . The InChI code is 1S/C8H7NO2/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4,10H,1H3 .

Scientific Research Applications

Synthesis and Chemical Transformations

2-Hydroxy-4-methoxybenzonitrile serves as a precursor in the synthesis of various organic compounds. A notable route includes the synthesis of substituted 2-amino-4-quinazolinones starting from derivatives of 2-hydroxy-4-methoxybenzonitrile. This process involves substitutions and hydrolysis leading to o-fluorobenzoic acid derivatives, which are further condensed with N,N-disubstituted guanidines to afford 2-amino-4-quinazolinone derivatives (Fray et al., 2006). Additionally, electro-oxidation cyanation of p-methoxybenzyl alcohol to aryl nitriles, including 2-hydroxy-4-methoxybenzonitrile, showcases its role in electrochemical synthesis, providing a high yield of aryl nitriles under optimized conditions (Cao et al., 2019).

Analytical Chemistry Applications

The compound's derivatives, particularly those related to UV absorbers like 2-hydroxy-4-methoxybenzophenone, are determined in environmental water samples using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This analytical procedure underscores the environmental relevance of 2-hydroxy-4-methoxybenzonitrile derivatives in monitoring UV filters in aquatic environments (Negreira et al., 2009).

Material Science and Photophysical Properties

In material science, 2-hydroxy-4-methoxybenzonitrile and its derivatives are explored for their potential in photophysical applications. Studies on 2-methoxybenzonitrile, for example, involve two-color resonance enhanced two-photon ionization and mass analyzed threshold ionization spectroscopy, offering insights into its electronic and structural properties critical for material design (Zhao et al., 2019).

Corrosion Inhibition

Research into 2-aminobenzene-1,3-dicarbonitriles, closely related to 2-hydroxy-4-methoxybenzonitrile, demonstrates their efficacy as corrosion inhibitors for metals. Such studies reveal the potential of these compounds to significantly enhance the lifespan of metals in corrosive environments, showcasing the broader applications of 2-hydroxy-4-methoxybenzonitrile derivatives in industrial maintenance (Verma et al., 2015).

Dye-Sensitized Solar Cells

The role of 4-methoxybenzonitrile in dye-sensitized solar cells highlights the importance of 2-hydroxy-4-methoxybenzonitrile derivatives in renewable energy technologies. Density Functional Theory (DFT) studies provide insights into the electronic structures and photovoltaic properties of these compounds, suggesting their utility in enhancing solar cell efficiency (Prakasam et al., 2013).

Safety And Hazards

2-Hydroxy-4-methoxybenzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-hydroxy-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRYADKKCJHYJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465344
Record name 2-HYDROXY-4-METHOXYBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-methoxybenzonitrile

CAS RN

39835-11-5
Record name 2-HYDROXY-4-METHOXYBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of the 2-hydroxy-4-methoxybenzaldehyde (20 g, 128.8 mmol), sodium acetate (35.05 g, 257.6 mmol) and nitroethane (19 mL, 257.6 mmol) in glacial acetic acid (100 mL) was heated at gentle reflux for 12 h. The reaction mixture was then poured into ˜1000 mL of ice water (1:1 ratio of ice and water). The product was extracted with ethyl acetate (3×200 mL). The organic extracts were washed with sodium bicarbonate solution until the aqueous layer had pH ˜8. The organic layers were then dried over anhydrous magnesium sulfate and concentrated in vacuo to afford 2-hydroxy-4-methoxy-benzonitrile as a yellow oil (16.5 g, 86%). It was used without further purification.
Quantity
20 g
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35.05 g
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nitroethane
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19 mL
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reactant
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100 mL
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solvent
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[Compound]
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ice water
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1000 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Zinc cyanide (1.282 g, 0.770 mmol) and 2-bromo-5-methoxy-phenol (3 g, 14.18 mmol) were taken into dimethylformamide (15 mL) and the mixture was degassed with argon for 45 min. To this was added tetrakis(triphenylphosphine)palladium (993 mg, 0.852 mmol), and the reaction mixture was sealed after being degassed for 30 min. After heated at 95° C. for 2 d, the reaction mixture was cooled to room temperature and worked up with water and diethyl ether. The ethereal extracts were washed with brine and dried over anhydrous sodium sulfate. The solid was then filtered off, and the filtrate was concentrated in vacuo. Purification of the crude residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel) eluting with 0-25% ethyl acetate in hexanes yielded 2-hydroxy-4-methoxy-benzonitrile (334 mg, 16%).
Quantity
3 g
Type
reactant
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15 mL
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reactant
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1.282 g
Type
catalyst
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Quantity
993 mg
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catalyst
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Synthesis routes and methods V

Procedure details

A mixture of 2-hydroxy-4-methoxybenzaldehyde (25.0 g, 164 mmol), sodium acetate (26.4 g, 322 mmol), nitroethane (23 g, 307 mmol) in acetic acid (45 mL) was heated at reflux for 6 h. The mixture was then cooled to room temperature and poured onto ice water. The solids were filtered off, washed with water and dried. Recrystallization of the crude solid in ethyl acetate gave 2-hydroxy-4-methoxy-benzonitrile as a brown solid (15.9 g, 65%).
Quantity
25 g
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reactant
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26.4 g
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reactant
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nitroethane
Quantity
23 g
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reactant
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45 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-4-methoxybenzonitrile
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2-Hydroxy-4-methoxybenzonitrile
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2-Hydroxy-4-methoxybenzonitrile
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2-Hydroxy-4-methoxybenzonitrile
Reactant of Route 5
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2-Hydroxy-4-methoxybenzonitrile
Reactant of Route 6
2-Hydroxy-4-methoxybenzonitrile

Citations

For This Compound
23
Citations
S Porey, D Maiti - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
The direct functionalization of unactivated CH bond is a very important strategy for CC bond and carbon–heteroatom bond formation over the past few decades. The main challenge …
Number of citations: 0 onlinelibrary.wiley.com
N Noroozi Pesyan, A Gharib… - Iranian chemical …, 2019 - icc.journals.pnu.ac.ir
… Regardless on our expectation, in this reaction, no 4hydroxy-2-methoxybenzonitrile (6), 2hydroxy-4-methoxybenzonitrile (7) and 2-hydroxy-6-methoxybenzonitrile (8) were observed (…
Number of citations: 4 icc.journals.pnu.ac.ir
H Raistrick, R Robinson, DE White - Biochemical Journal, 1936 - ncbi.nlm.nih.gov
… The condensation of 3-bromo-2:5-dimethoxytoluene with 2-hydroxy-4methoxybenzonitrile in the presence of potassium hydroxide or ethoxide and copper bronze at 200 affords 2:5-…
Number of citations: 47 www.ncbi.nlm.nih.gov
A Modak, T Patra, R Chowdhury, S Raul… - Organometallics, 2017 - ACS Publications
… was found that 2-hydroxy-4-methoxybenzonitrile led to the best result with 61% of silylated product (Table 1, 45% mono, 16% di). With 2-hydroxy-4-methoxybenzonitrile as the directing …
Number of citations: 70 pubs.acs.org
RJ Bergeron, J Wiegand, JS McManis… - Journal of medicinal …, 2003 - ACS Publications
… Heating 2-hydroxy-4-methoxybenzaldehyde (6) with nitroethane and sodium acetate in acetic acid 45 furnished 2-hydroxy-4-methoxybenzonitrile 7 in 70% yield. Condensation of nitrile …
Number of citations: 52 pubs.acs.org
ES Koltun, AL Tsuhako, DS Brown, N Aay… - Bioorganic & medicinal …, 2012 - Elsevier
… 2-Hydroxy-4-methoxybenzonitrile was brominated to yield aldehyde 4. The resulting bromo-aldehyde was converted to the corresponding bromo-nitrile 5 by reaction with …
Number of citations: 91 www.sciencedirect.com
R Romagnoli, PG Baraldi, T Sarkar, MD Carrion… - Bioorganic & medicinal …, 2008 - Elsevier
Molecules that target microtubules have an important role in the treatment of cancer. A new class of inhibitors of tubulin polymerization based on the 2-(3,4,5-trimethoxybenzoyl)-2-…
Number of citations: 62 www.sciencedirect.com
Y Loidreau, P Marchand, C Dubouilh-Benard… - European journal of …, 2013 - Elsevier
… Subsequently, 2,4-dimethoxybenzonitrile was treated with 1-decanethiol at 110 C in dimethylformamide to give the 2-hydroxy-4-methoxybenzonitrile intermediate (7) in a very good …
Number of citations: 47 www.sciencedirect.com
S Sasmal, G Prakash, U Dutta, R Laskar, GK Lahiri… - Chemical …, 2022 - pubs.rsc.org
… Benzyl sulfonate ester (1) embedded with 2-hydroxy-4-methoxybenzonitrile (DG 1 ), and (bromoethynyl)triisopropylsilane (2a) was chosen as the model substrate and alkynylating …
Number of citations: 13 pubs.rsc.org
ES Koltun, AL Tsuhako, DS Brown, N Aay, A Arcalas… - gsk2656157inhibitor.com
… 2-Hydroxy-4-methoxybenzonitrile was brominated to yield aldehyde 4. The resulting bromo-aldehyde was converted to the corresponding bromo-nitrile 5 by reaction with …
Number of citations: 0 gsk2656157inhibitor.com

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